Superior Mass Shift for Analyte Discrimination
L-Methionine-13C5,15N exhibits a mass shift of M+6 relative to unlabeled L-methionine, compared to M+5 for L-Methionine-13C5 and M+1 for L-Methionine-15N. This larger mass differential provides improved chromatographic and mass spectrometric separation from the endogenous analyte, reducing ion suppression and enhancing signal-to-noise ratios in complex biological matrices. In targeted LC-MS/MS assays, the M+6 shift minimizes potential overlap with naturally occurring 13C isotopologues of the analyte, enabling more accurate quantification at low concentrations. This advantage is particularly critical in metabolomics studies where methionine concentrations can vary over a wide dynamic range .
| Evidence Dimension | Mass shift (Da) relative to unlabeled L-methionine (M) |
|---|---|
| Target Compound Data | M+6 |
| Comparator Or Baseline | L-Methionine-13C5: M+5; L-Methionine-15N: M+1 |
| Quantified Difference | +1 Da vs. L-Methionine-13C5; +5 Da vs. L-Methionine-15N |
| Conditions | Mass spectrometry (ESI or MALDI) in positive or negative ion mode |
Why This Matters
The larger mass shift enhances analytical sensitivity and specificity, enabling more reliable quantification of endogenous methionine in complex biological samples.
